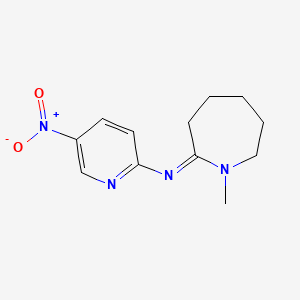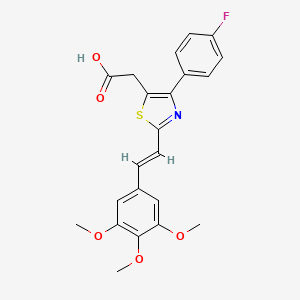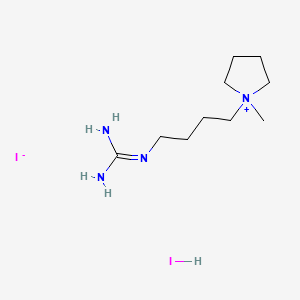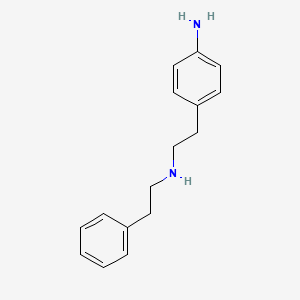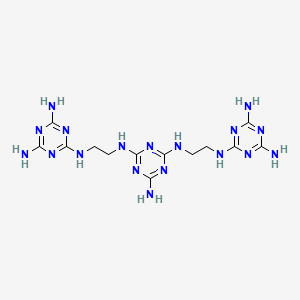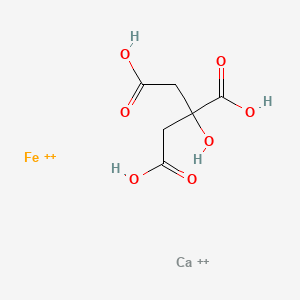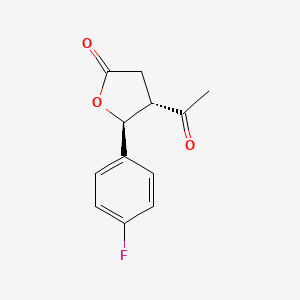
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring with acetyl and p-fluorophenyl substituents, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The acetyl and p-fluorophenyl groups are introduced through substitution reactions, often using reagents such as acetyl chloride and p-fluorobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
2(3H)-Furanon, 4,5-Dihydro-4-acetyl-5-(p-fluorphenyl)-, (E)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umsetzung in stärker oxidierte Formen unter Verwendung von Oxidationsmitteln.
Reduktion: Reduktion von funktionellen Gruppen unter Verwendung von Reduktionsmitteln.
Substitution: Austausch von Substituenten durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Carbonsäuren entstehen, während durch Reduktion Alkohole gebildet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie antimikrobielle oder krebshemmende Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder als chemisches Zwischenprodukt eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2(3H)-Furanon, 4,5-Dihydro-4-acetyl-5-(p-fluorphenyl)-, (E)- beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese können umfassen:
Enzyminhibition: Hemmung der Aktivität spezifischer Enzyme.
Rezeptorbindung: Bindung an zelluläre Rezeptoren zur Modulation biologischer Reaktionen.
Signaltransduktion: Beeinflussung intrazellulärer Signalwege.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2(3H)-Furanon, 4,5-Dihydro-4-acetyl-5-phenyl-: Fehlt der Fluorsubstituent.
2(3H)-Furanon, 4,5-Dihydro-4-acetyl-5-(p-chlorphenyl)-: Enthält einen Chlorsubstituenten anstelle von Fluor.
Einzigartigkeit
Das Vorhandensein der p-Fluorphenylgruppe in 2(3H)-Furanon, 4,5-Dihydro-4-acetyl-5-(p-fluorphenyl)-, (E)- kann einzigartige Eigenschaften verleihen, wie z. B. erhöhte Lipophilie oder veränderte biologische Aktivität, im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
88220-93-3 |
|---|---|
Molekularformel |
C12H11FO3 |
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
(4S,5S)-4-acetyl-5-(4-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
ZCULCUOXYAKBHY-ZYHUDNBSSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


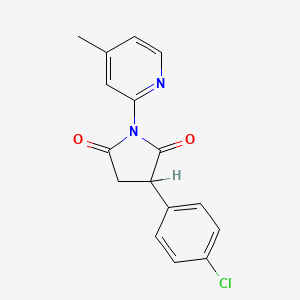
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
